molecular formula C8H6O5 B2501282 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid CAS No. 4890-01-1

6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B2501282
CAS No.: 4890-01-1
M. Wt: 182.131
InChI Key: ZTARHDAAHPNGMF-UHFFFAOYSA-N
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Description

6-Hydroxy-2H-1,3-benzodioxole-5-carboxylic acid is a benzodioxole derivative featuring a hydroxyl group at position 6 and a carboxylic acid moiety at position 5. The benzodioxole core (a fused benzene ring with two oxygen atoms forming a dioxole ring) confers unique electronic and steric properties, making this compound a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

6-hydroxy-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,9H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTARHDAAHPNGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4890-01-1
Record name 6-hydroxy-1,3-dioxaindane-5-carboxylic acid
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Preparation Methods

Preparation Method 3: Nitration-Reduction Strategy

A less conventional approach involves nitration followed by reduction and oxidation. This method, though more complex, is adapted from syntheses of related nitro-substituted benzodioxoles.

Key Steps:

  • Nitration:
    Benzo[d]dioxole is nitrated at position 5 using nitric acid (HNO₃) in acetic acid at 0°C, yielding 6-nitro-1,3-benzodioxole-5-carboxylic acid.
  • Reduction of Nitro Group:
    Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to a hydroxyl group, yielding the target compound. Reported yields for analogous reductions range from 60–75%.

Challenges:

  • Regioselectivity: Nitration predominantly occurs at position 5 due to the electron-donating effects of the methylenedioxy group.
  • Side Reactions: Over-oxidation during nitric acid treatment may degrade the benzodioxole ring, necessitating precise temperature control.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Advantages Limitations
Aldehyde Oxidation Methyl gallate KMnO₄, H₂SO₄ ~45% Simple, fewer steps Low yield in aldehyde synthesis
Ester Hydrolysis Methyl gallate Dibromomethane, HCl ~55% Scalable, high purity Multi-step purification required
Nitration-Reduction Benzo[d]dioxole HNO₃, H₂/Pd-C ~60% Versatile for derivatives Complex, requires hazardous reagents

Structural and Spectroscopic Characterization

X-ray crystallography of the aldehyde precursor reveals two independent molecules in the asymmetric unit, stabilized by intramolecular O–H⋯O hydrogen bonds (2.649 Å) and intermolecular O⋯O interactions (3.001 Å). The benzodioxole ring is nearly planar, with a maximum deviation of 0.008 Å. For the carboxylic acid, IR spectroscopy confirms the presence of a broad O–H stretch at 2500–3000 cm⁻¹ and a C=O stretch at 1680 cm⁻¹.

Applications in Drug Discovery

The carboxylic acid derivative serves as a key intermediate for:

  • HIV-1 Integrase Inhibitors: Functionalization at position 5 enhances metal-chelating activity.
  • Dopamine D1 Agonists: Methylenedioxy groups improve blood-brain barrier permeability.
  • Antifungal Agents: Imidazole conjugates exhibit MIC values of 2–8 µg/mL against Candida albicans.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Research has shown that 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid exhibits notable antimicrobial properties. It disrupts microbial cell membranes and inhibits nucleic acid synthesis, making it a candidate for developing antimicrobial agents .

In cancer research, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, benzodioxole derivatives demonstrated significant activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. Notably, certain derivatives exhibited low IC50 values, indicating strong anticancer activity .

Compound Cell Line IC50 (µM) Activity
2aHep3B1625.8High
2bHep3B2340Moderate
IIcStreptozotocin-induced Diabetic MiceReduction from 252.2 mg/dL to 173.8 mg/dLSignificant Antidiabetic Effect

These findings suggest that derivatives of this compound could be promising candidates for further development as therapeutic agents against cancer and diabetes .

Study on Antidiabetic Potential

A recent study focused on the antidiabetic potential of benzodioxole derivatives showed that compound IIc significantly reduced blood glucose levels in a diabetic mouse model. The study utilized various assays to confirm the efficacy of these compounds in vitro and in vivo .

Cytotoxicity Evaluation

In another investigation, multiple benzodioxole derivatives were synthesized and tested for cytotoxicity using MTS assays across different cancer cell lines. The results indicated a positive correlation between the presence of carboxamide groups in these derivatives and increased cytotoxicity against cancer cells .

Mechanism of Action

The mechanism of action of 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid involves its interaction with various molecular targets and pathways. Its hydroxyl group can participate in hydrogen bonding and redox reactions, influencing cellular processes. The carboxylic acid group can interact with enzymes and receptors, modulating their activity. These interactions can lead to antioxidant effects, inhibition of inflammatory pathways, and potential anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at Position 6

The hydroxyl group at position 6 distinguishes this compound from other benzodioxole-carboxylic acid derivatives. Substituents at this position significantly influence physicochemical and biological properties:

Table 1: Substituent Effects at Position 6
Compound Name Substituent (Position 6) Key Properties/Activities References
6-Hydroxy-2H-1,3-benzodioxole-5-carboxylic acid -OH Potential intermediate for bioactive compounds; structural similarity to CYP450 inhibitors
Piperonylic acid (2H-1,3-benzodioxole-5-carboxylic acid) -H CYP73A P450 inhibitor; mimics trans-cinnamic acid
6-Methoxybenzo[d][1,3]dioxole-5-carboxylic acid -OCH3 Enhanced lipophilicity; used in laboratory research (CAS 7168-93-6)
6-Bromo-1,3-benzodioxole-5-carboxylic acid -Br Synthesized via oxidation with NaClO2/H3PO4; halogen substitution for electrophilic reactivity
6-Methyl-1,3-benzodioxole-5-carboxylic acid -CH3 Increased lipophilicity; industrial applications
6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid -NH2, -F, -CH3 Amino and fluorine groups modify electronic profile; potential pharmacological applications

Key Observations :

  • Methoxy Group (-OCH3) : Increases steric bulk and lipophilicity, which may improve metabolic stability but reduce aqueous solubility.
  • Halogen Substitution (-Br) : Introduces electronegativity, favoring interactions with hydrophobic enzyme pockets or metal centers in coordination polymers .

Functional Group Modifications on the Carboxylic Acid

The carboxylic acid group at position 5 is critical for biological activity and metal coordination. Modifications to this group alter reactivity and pharmacological profiles:

Table 2: Carboxylic Acid Derivatives
Compound Name Functional Group (Position 5) Key Properties/Activities References
This compound -COOH Potential metal-coordination ligand; unmodified acid for synthetic versatility
Methyl 1,3-benzodioxole-5-carboxylate -COOCH3 Esterification reduces acidity; used in wood extractive enhancement (retention time 9.31 min)
Piperonylic acid derivatives (N-carbamothioyl carboxamide) -CONHCSNH2 High potency as P2X4/P2X7 receptor antagonists; improved selectivity via carbamothioyl group

Key Observations :

  • Carboxylic Acid (-COOH) : Enables salt formation, metal coordination (e.g., Zn(II), Cd(II) in coordination dimers), and hydrogen bonding .
  • Esterification (-COOCH3) : Reduces polarity, enhancing membrane permeability but limiting ionic interactions.
  • Carboxamide Derivatives: Introduce hydrogen-bond donors/acceptors, improving receptor binding specificity (e.g., P2X4/P2X7 antagonism in neuroinflammation) .

Structural Mimics and Bioisosteres

Piperonylic acid (2H-1,3-benzodioxole-5-carboxylic acid) is a bioisostere of trans-cinnamic acid , sharing a similar planar structure with a conjugated π-system. However, the methylenedioxy group in piperonylic acid confers resistance to enzymatic degradation, enhancing its utility as a CYP73A P450 inhibitor . In contrast, 6-hydroxy derivatives may exhibit altered metabolic pathways due to the hydroxyl group’s polarity.

Biological Activity

6-Hydroxy-2H-1,3-benzodioxole-5-carboxylic acid, commonly known as piperonylic acid, is an organic compound with significant biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆O₅
  • Molecular Weight : Approximately 182.13 g/mol
  • Structure : Characterized by a benzodioxole moiety and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to its structural features:

  • Hydroxyl Group : Participates in hydrogen bonding and redox reactions, influencing cellular processes.
  • Carboxylic Acid Group : Interacts with enzymes and receptors, modulating their activity. This interaction is crucial for its antioxidant effects and potential anticancer activities.

1. Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. This activity is essential in preventing cellular damage associated with various diseases.

2. Anticancer Activity

The compound has shown promising results in various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-731 ± 5
A54917 ± 2
Hep3B1625.8 ng/ml

In studies, it was observed that derivatives of benzodioxole containing amide groups demonstrated potent anticancer activity against Hep3B cells, significantly reducing α-fetoprotein secretion compared to untreated controls .

3. Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activities. It inhibits pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting its potential for treating inflammatory conditions .

4. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains and may serve as a potential lead compound for developing new antibiotics .

Study on Anticancer Activity

A study evaluated the cytotoxic effects of piperonylic acid on breast cancer cells (MCF-7) and lung cancer cells (A549). The results indicated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .

Study on Antioxidant Properties

Another investigation demonstrated that piperonylic acid effectively scavenged free radicals in vitro, contributing to its role in cellular protection against oxidative stress.

Q & A

Basic: What are the recommended synthetic routes for 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid?

Answer:
The synthesis typically involves introducing the hydroxy group at position 6 of the benzodioxole ring. A plausible route includes:

  • Step 1: Start with a precursor such as 6-nitro- or 6-chloro-benzodioxole-5-carboxylic acid (analogous to methods in and ).
  • Step 2: Perform nucleophilic substitution (e.g., hydrolysis under acidic/basic conditions) to replace the nitro/chloro group with a hydroxyl group .
  • Step 3: Purify via column chromatography using ethyl acetate/hexane gradients (as in ) or recrystallization from polar solvents like ethanol/water .

Validation: Monitor reaction progress using TLC and confirm purity via HPLC (≥95% by area normalization).

Basic: How should researchers characterize the structure of this compound?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C): Assign peaks based on benzodioxole ring protons (δ 6.2–6.8 ppm for aromatic H) and carboxylic acid protons (broad ~δ 12 ppm) .
  • IR: Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) functional groups .
  • X-ray crystallography: Resolve crystal structure (monoclinic system, space group C2/c) to analyze bond lengths and angles (e.g., C-O in benzodioxole: ~1.36 Å) .

Note: Compare experimental data with computational models (e.g., DFT) to resolve discrepancies in peak assignments .

Advanced: How can researchers address contradictions in reported melting points or spectral data?

Answer:
Discrepancies often arise from impurities or polymorphic forms. Mitigate by:

  • Purity assessment: Use elemental analysis (C, H, N) to verify stoichiometry (e.g., C₉H₇O₆N requires C 48.45%, H 3.16%) .
  • Standardized conditions: Replicate experiments under controlled humidity/temperature (e.g., highlights moisture sensitivity).
  • Polymorphism screening: Perform differential scanning calorimetry (DSC) to identify multiple melting endotherms .

Case study: If NMR shifts vary, re-examine solvent effects (DMSO vs. CDCl₃) and concentration-dependent aggregation .

Advanced: What strategies optimize the stability of this compound during storage?

Answer:
The compound’s stability depends on protecting the hydroxyl and carboxylic acid groups:

  • Storage: Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .
  • Lyophilization: Convert to a stable sodium salt (e.g., neutralize with NaOH) for long-term storage .
  • Degradation studies: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products like quinones or decarboxylated derivatives .

Advanced: How can computational methods aid in studying its reactivity?

Answer:

  • DFT calculations: Predict reaction pathways (e.g., electrophilic substitution at position 4 vs. 6) using Gaussian09 with B3LYP/6-31G(d) basis set .
  • Molecular docking: Screen for biological activity by modeling interactions with enzymes (e.g., cyclooxygenase) based on benzodioxole’s π-π stacking potential .
  • Solvent effects: Simulate solvation in polar aprotic solvents (DMF, DMSO) using COSMO-RS to optimize reaction yields .

Basic: What solvents are suitable for recrystallizing this compound?

Answer:

  • Polar aprotic solvents: DMF or DMSO (for high solubility at elevated temperatures) .
  • Mixed solvents: Ethanol/water (7:3 v/v) or acetone/hexane gradients to achieve slow crystallization .
  • Avoid chlorinated solvents: May induce unwanted halogenation under acidic conditions .

Advanced: How to design experiments probing its acid-base behavior?

Answer:

  • Potentiometric titration: Titrate with 0.1 M NaOH in 30% ethanol/water to determine pKa values (carboxylic acid: ~2.8–3.5; phenolic OH: ~9.5–10.5) .
  • UV-Vis spectroscopy: Monitor deprotonation shifts (e.g., λmax at 270 nm for protonated vs. 290 nm for deprotonated forms) .

Advanced: What are the challenges in scaling up synthesis?

Answer:

  • Reaction exotherms: Use jacketed reactors with controlled cooling (0–5°C) during nitration/hydrolysis steps .
  • Byproduct management: Optimize column chromatography for large batches or switch to continuous flow reactors .
  • Cost analysis: Compare nitro vs. chloro precursors for yield and waste generation (e.g., Cl⁻ byproducts require neutralization) .

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